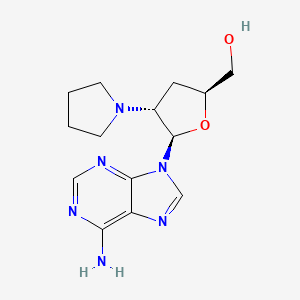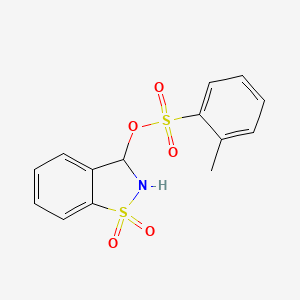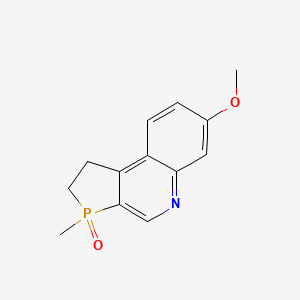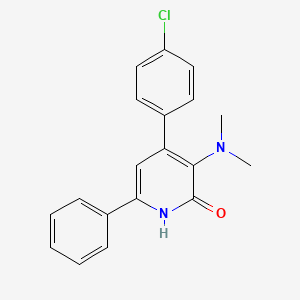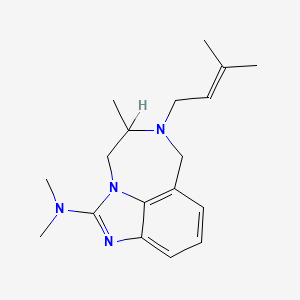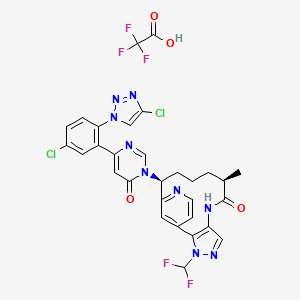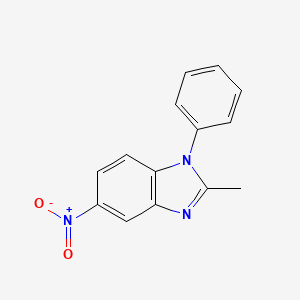
Benzo(a)anthracene-10,11-diol, 10,11-dihydro-11-methyl-, trans-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo(a)anthracene-10,11-diol, 10,11-dihydro-11-methyl-, trans- is a polycyclic aromatic hydrocarbon derivative. This compound is characterized by its complex structure, which includes multiple fused aromatic rings and hydroxyl groups. It is a derivative of benzo(a)anthracene, a known carcinogenic compound found in tobacco smoke and produced during the incomplete combustion of organic matter .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(a)anthracene-10,11-diol, 10,11-dihydro-11-methyl-, trans- typically involves the hydrogenation of benzo(a)anthracene followed by hydroxylation. The hydrogenation process is carried out under high pressure and temperature in the presence of a catalyst such as palladium on carbon. The hydroxylation step involves the use of oxidizing agents like osmium tetroxide or potassium permanganate to introduce hydroxyl groups at specific positions on the aromatic ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient hydrogenation and hydroxylation. The reaction conditions are carefully controlled to maximize yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
Benzo(a)anthracene-10,11-diol, 10,11-dihydro-11-methyl-, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, resulting in a fully hydrogenated product.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, osmium tetroxide, and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for reduction reactions.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Fully hydrogenated products.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学的研究の応用
Benzo(a)anthracene-10,11-diol, 10,11-dihydro-11-methyl-, trans- has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of polycyclic aromatic hydrocarbons and their derivatives.
Biology: Investigated for its effects on biological systems, particularly its carcinogenic properties.
Medicine: Studied for its potential role in cancer research and drug development.
作用機序
The mechanism of action of Benzo(a)anthracene-10,11-diol, 10,11-dihydro-11-methyl-, trans- involves its interaction with cellular components. The compound can intercalate into DNA, causing mutations and potentially leading to cancer. It can also generate reactive oxygen species (ROS) through metabolic activation, leading to oxidative stress and cellular damage. The molecular targets include DNA, proteins, and cellular membranes, and the pathways involved are related to oxidative stress and DNA damage response .
類似化合物との比較
Similar Compounds
Benzo(a)anthracene: The parent compound, known for its carcinogenic properties.
Benzo(a)pyrene: Another polycyclic aromatic hydrocarbon with similar structure and carcinogenic potential.
Uniqueness
Benzo(a)anthracene-10,11-diol, 10,11-dihydro-11-methyl-, trans- is unique due to the presence of hydroxyl groups and a methyl group, which influence its chemical reactivity and biological activity. These functional groups make it a valuable compound for studying the effects of structural modifications on the properties of polycyclic aromatic hydrocarbons .
特性
CAS番号 |
94903-90-9 |
|---|---|
分子式 |
C19H16O2 |
分子量 |
276.3 g/mol |
IUPAC名 |
(10S,11S)-11-methyl-10H-benzo[a]anthracene-10,11-diol |
InChI |
InChI=1S/C19H16O2/c1-19(21)17-11-16-13(10-14(17)8-9-18(19)20)7-6-12-4-2-3-5-15(12)16/h2-11,18,20-21H,1H3/t18-,19-/m0/s1 |
InChIキー |
LUZRIDJKIKIKNX-OALUTQOASA-N |
異性体SMILES |
C[C@]1([C@H](C=CC2=C1C=C3C(=C2)C=CC4=CC=CC=C43)O)O |
正規SMILES |
CC1(C(C=CC2=C1C=C3C(=C2)C=CC4=CC=CC=C43)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


